

LC-MS/MS method for N-(2,4-Dimethylphenyl)formamide-d9

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Compound of Interest

Compound Name: *N*-(2,4-Dimethylphenyl)formamide-d9

Cat. No.: B13432968

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An LC-MS/MS method for the sensitive and selective quantification of **N-(2,4-Dimethylphenyl)formamide-d9** has been developed. This application note provides a detailed protocol for researchers, scientists, and drug development professionals. The method utilizes a stable isotope-labeled internal standard for accurate quantification and is applicable to various research and analytical settings.

Introduction

N-(2,4-Dimethylphenyl)formamide is a metabolite of the formamidine pesticide Amitraz.[1][2] Monitoring its presence and concentration is crucial in various fields, including environmental analysis, food safety, and toxicology. The use of a deuterated internal standard, **N-(2,4-Dimethylphenyl)formamide-d9**, allows for high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides the necessary sensitivity and selectivity for reliable quantification.

Materials and Methods

Reagents and Chemicals

- N-(2,4-Dimethylphenyl)formamide reference standard
- **N-(2,4-Dimethylphenyl)formamide-d9** (internal standard)
- LC-MS grade acetonitrile
- LC-MS grade methanol
- LC-MS grade water
- Formic acid
- Ammonium formate

Instrumentation

- A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Experimental Protocols

Standard Solution Preparation

Stock solutions of N-(2,4-Dimethylphenyl)formamide and **N-(2,4-Dimethylphenyl)formamide-d9** are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a mixture of water and acetonitrile (1:1, v/v) to create calibration curves.

Sample Preparation

The sample preparation method should be optimized based on the matrix (e.g., plasma, urine, environmental samples). A general solid-phase extraction (SPE) protocol is described below:

- Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
- Loading: Load 1 mL of the sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

- Elution: Elute the analyte and internal standard with 3 mL of acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 μ L of the mobile phase.

LC-MS/MS Analysis

The analysis is performed using a C18 analytical column with a gradient elution program.

Liquid Chromatography (LC) Conditions

Parameter	Value
Column	C18, 2.1 x 100 mm, 2.2 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40 $^{\circ}$ C
Gradient	10% B to 90% B in 5 min, hold for 2 min, then re-equilibrate

Mass Spectrometry (MS) Conditions

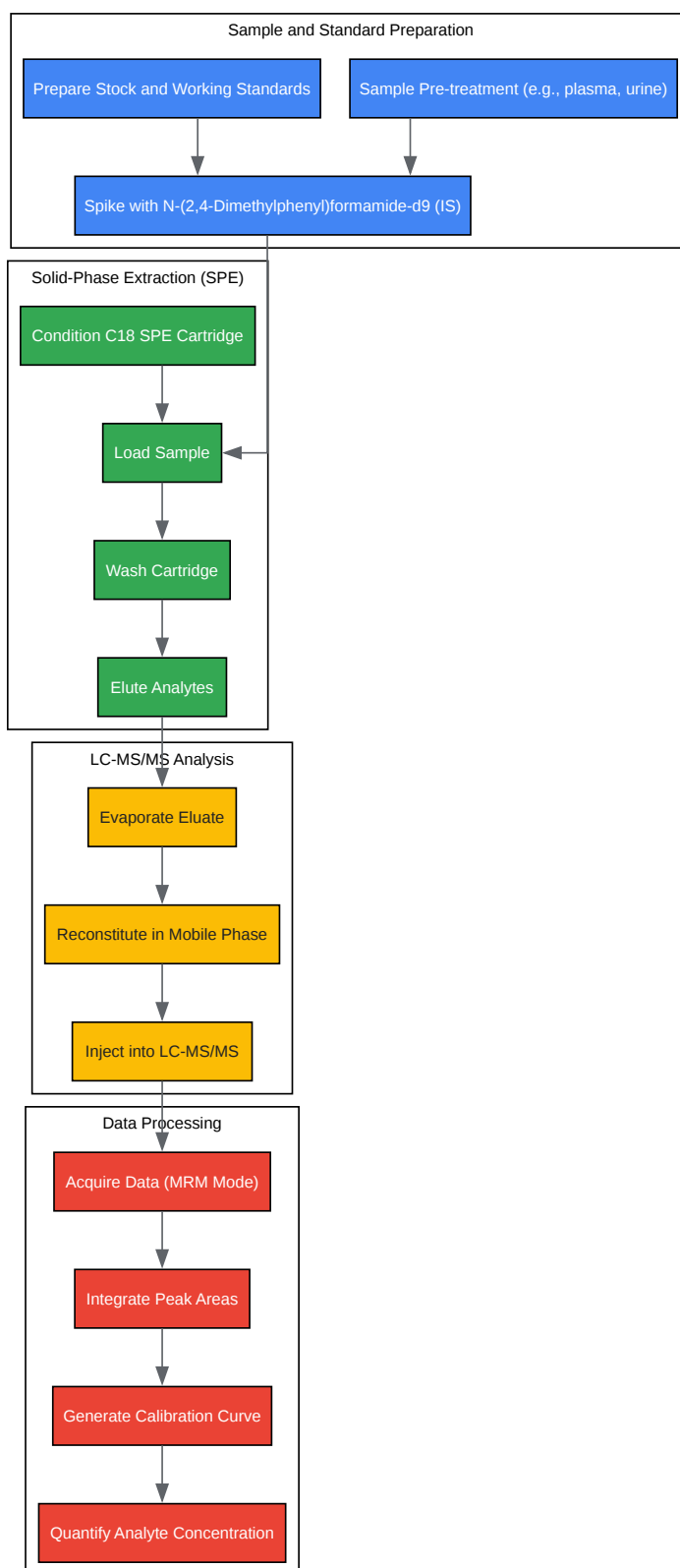
Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	4.0 kV
Source Temperature	150 $^{\circ}$ C
Desolvation Temperature	350 $^{\circ}$ C
Gas Flow	600 L/hr
Collision Gas	Argon

Quantitative Data

The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for the analyte and internal standard are selected based on their mass spectra. The molecular weight of N-(2,4-Dimethylphenyl)formamide is 149.19 g/mol, and its protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 150.1.[3][4][5] A primary fragmentation pathway involves the loss of carbon monoxide (CO).[6] The molecular weight of N-(2,4-Dimethylphenyl)formamide-d9 is approximately 158.24 g/mol, resulting in a protonated molecule [M+H]⁺ with an m/z of around 159.2.[7]

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
N-(2,4-Dimethylphenyl)formamide	150.1	122.1	100	15
N-(2,4-Dimethylphenyl)formamide-d9 (IS)	159.2	131.1	100	15

Workflow Diagram



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Caption: Experimental workflow for the LC-MS/MS analysis of **N-(2,4-Dimethylphenyl)formamide-d9**.

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